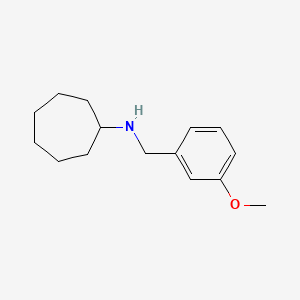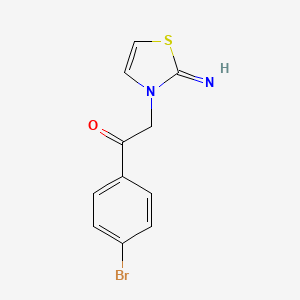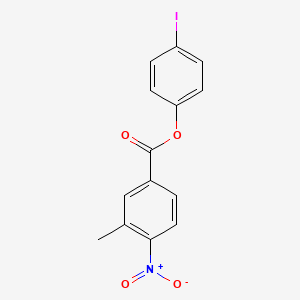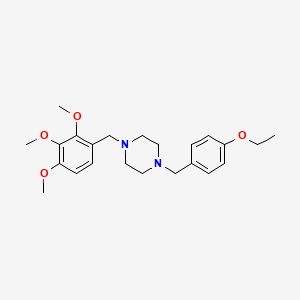
N-(3-methoxybenzyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzyl)cycloheptanamine is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a cycloheptane ring attached to a benzylamine moiety substituted with a methoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-methoxybenzylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cycloheptanone is reacted with 3-methoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxybenzyl)cycloheptanamine.
Reduction: The compound can be reduced to form this compound hydrobromide.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: N-(3-hydroxybenzyl)cycloheptanamine.
Reduction: this compound hydrobromide.
Substitution: Various substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxybenzyl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of N-(3-methoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cycloheptane ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-hydroxybenzyl)cycloheptanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-methoxybenzyl)cycloheptanamine: Similar structure but with the methoxy group at the fourth position.
N-(3-methoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
N-(3-methoxybenzyl)cycloheptanamine is unique due to the presence of the cycloheptane ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C15H23NO/c1-17-15-10-6-7-13(11-15)12-16-14-8-4-2-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9,12H2,1H3 |
InChI-Schlüssel |
HPNXXRIVYAOFFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B10885794.png)
![(5E)-5-[(3-bromophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone](/img/structure/B10885799.png)

![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol](/img/structure/B10885809.png)
![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B10885844.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
![1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885851.png)
![1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885862.png)
![2,6-Dimethoxy-4-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885863.png)
